Efavirenz - 154598-52-4

Efavirenz

Catalog Number: EVT-267189
CAS Number: 154598-52-4
Molecular Formula: C14H9ClF3NO2
Molecular Weight: 315.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in Highly Active Antiretroviral Therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV) infection. [] It is classified as a first-generation NNRTI. [] Efavirenz is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT), an enzyme essential for viral replication. [] It acts by binding noncompetitively to the active site of the reverse transcriptase molecule, inhibiting the polymerization of DNA from viral RNA. [] Efavirenz has been studied extensively for its pharmacokinetic properties, drug interactions, and genetic influences on its metabolism. [, , , , ]

Future Directions
  • Optimizing Dosing Strategies: Further research is needed to develop personalized dosing strategies for Efavirenz based on individual patient factors such as genetics, body weight, and co-medications to improve efficacy and minimize toxicity. [, , , , , ]
  • Investigating Long-Term Effects: Studying the long-term effects of Efavirenz exposure, particularly on neurological and metabolic health, is crucial for understanding its full safety profile and guiding long-term management strategies. [, , , ]
  • Developing Novel NNRTIs: Efavirenz can be used as a starting point for designing and synthesizing new NNRTIs with improved pharmacological properties, such as higher potency, greater resistance to viral mutations, and reduced side effects. [, ]
  • Exploring Alternative Applications: Investigating the potential therapeutic benefits of Efavirenz beyond HIV/AIDS, such as its possible anti-inflammatory or neuroprotective effects, may lead to new clinical applications. []

Nevirapine

Relevance: Nevirapine is frequently compared to Efavirenz in the context of efficacy, safety, and tolerability profiles in various study populations and clinical settings. [, , , , ] While both drugs are NNRTIs, studies report differences in their side effect profiles, with Nevirapine more often associated with treatment-modifying toxicities. [, ] Studies also suggest differences in their pharmacokinetic interactions with other drugs, including anti-tuberculosis medications. [, ]

8-Hydroxyefavirenz

Relevance: The 8-Hydroxyefavirenz/Efavirenz ratio serves as a biomarker for CYP2B6 activity and helps explain inter-individual variability in Efavirenz exposure and response. [, , ] Studies indicate that variations in CYP2B6 genotypes influence 8-Hydroxyefavirenz and Efavirenz levels, which subsequently impacts the risk of DILI and influences treatment outcomes. [, ]

Rilpivirine

Relevance: Rilpivirine is often compared to Efavirenz in terms of its efficacy and potential for reduced toxicity, particularly in the context of mitochondrial function. [] In vitro studies demonstrate that Rilpivirine, unlike Efavirenz, does not induce mitochondrial dysfunction in neurons and hepatocytes, suggesting a more favorable toxicological profile. []

Etravirine

Relevance: Studies compare Etravirine to Efavirenz in terms of efficacy and neuropsychiatric side effects. [] Research indicates that Etravirine demonstrates similar efficacy to Efavirenz with a potentially lower incidence of neuropsychiatric adverse events, making it a preferable option in some clinical settings. []

Darunavir

Relevance: Similar to Rilpivirine, Darunavir exhibits a more favorable safety profile compared to Efavirenz, particularly concerning mitochondrial function. [] Research demonstrates that Darunavir does not induce mitochondrial toxicity in neuronal and hepatic cells, suggesting a potentially reduced risk of associated adverse events observed with Efavirenz. []

Amprenavir

Relevance: Amprenavir is an example of a protease inhibitor that exhibits pharmacokinetic interactions with Efavirenz. [] Specifically, Efavirenz has been shown to reduce the plasma concentrations of Amprenavir, highlighting the importance of considering drug-drug interactions when combining these agents. []

Naringenin

Relevance: Naringenin has shown potential therapeutic benefits in mitigating some of the adverse effects associated with Efavirenz, particularly sleep disturbances. [] Research suggests that Naringenin can ameliorate Efavirenz-induced sleep disorders in mice models, potentially by reducing oxidative stress and protecting dopaminergic neurons. []

Midazolam

Relevance: Midazolam serves as a probe substrate to assess the activity of CYP3A4, an enzyme involved in Efavirenz metabolism. Studies show that Efavirenz can activate CYP3A4-mediated Midazolam metabolism in vitro, indicating a potential for pharmacokinetic interactions between the two drugs. [] This interaction suggests that Efavirenz might affect the clearance of other drugs metabolized by CYP3A4, highlighting the importance of considering such interactions in clinical practice.

Source and Classification

Efavirenz was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 1998. It belongs to the class of drugs known as antiretrovirals, specifically categorized under non-nucleoside reverse transcriptase inhibitors. The compound is chemically classified as a bicyclic compound containing a trifluoromethyl group, which contributes to its pharmacological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Efavirenz has been explored through various methods, focusing on improving yield and purity. One notable method involves the cyclization of optically pure 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol using carbonyl delivering agents such as carbonyldiimidazole, triphosgene, or diphenylcarbonate. This process typically yields racemic Efavirenz, which can then be resolved into its pure enantiomer using chiral resolution techniques involving camphanic acid chloride .

Molecular Structure Analysis

Structure and Data

Efavirenz has a complex molecular structure characterized by its bicyclic framework. The chemical formula for Efavirenz is C_{14}H_{9}ClF_{3}N_{3}O, and its molecular weight is approximately 315.68 g/mol. The structure includes:

  • A chlorophenyl group
  • A cyclopropyl moiety
  • A trifluoromethyl group

The stereochemistry is significant for its activity against HIV, with the specific configuration contributing to its binding affinity for reverse transcriptase.

Chemical Reactions Analysis

Reactions and Technical Details

Efavirenz undergoes several chemical reactions during its synthesis, primarily involving cyclization and resolution processes. The initial step often involves the formation of a carbamate through nucleophilic attack facilitated by carbonyl delivering agents. The cyclization reaction typically occurs under controlled temperatures ranging from -10°C to 60°C in aprotic solvents like tetrahydrofuran .

Subsequent reactions may include purification steps such as column chromatography or crystallization to achieve high purity levels (often above 99% HPLC purity) . These reactions are critical for obtaining the desired pharmacological properties while minimizing byproducts.

Mechanism of Action

Process and Data

Efavirenz exerts its antiviral effects by binding non-competitively to the reverse transcriptase enzyme of HIV. This binding prevents the enzyme from converting viral RNA into DNA, a crucial step in the viral replication cycle. By inhibiting this process, Efavirenz effectively reduces viral load and helps restore immune function in patients with HIV.

The drug's mechanism involves:

  • Non-competitive inhibition: Efavirenz binds to a site on reverse transcriptase distinct from the active site.
  • Disruption of enzyme function: This binding alters the enzyme's conformation, preventing RNA conversion.

Clinical studies have shown that Efavirenz can lead to significant reductions in viral loads within weeks of treatment initiation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Efavirenz exhibits several important physical and chemical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility: Slightly soluble in water; soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Melting Point: Approximately 118°C
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation into tablets or capsules for oral administration.

Applications

Scientific Uses

Efavirenz is primarily used in clinical settings for the treatment of HIV infection. Its effectiveness has made it a cornerstone in antiretroviral therapy regimens worldwide. Beyond its therapeutic use, ongoing research explores:

  • Environmental impact studies: Investigating the presence of Efavirenz in surface waters due to pharmaceutical runoff.
  • Analytical chemistry applications: Developing methods for detecting and quantifying Efavirenz in various biological matrices using techniques like high-performance liquid chromatography.

Recent studies have also focused on creating molecularly imprinted polymers for selective extraction of Efavirenz from environmental samples, highlighting its relevance beyond direct medical applications .

Properties

CAS Number

154598-52-4

Product Name

Efavirenz

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO2

Molecular Weight

315.67 g/mol

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1

InChI Key

XPOQHMRABVBWPR-ZDUSSCGKSA-N

SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Solubility

Practically insoluble in water (less than 10 mg/L)
8.55e-03 g/L

Synonyms

(s)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
DMP 266
DMP-266
efavirenz
efavirenz, (R)-isomer
efavirenz, (S)-isomer
L 743,726
L 743726
L-743,726
L-743726
Stocrin
Sustiva

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.